molecular formula C25H16BrClN2O5 B12053898 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B12053898
M. Wt: 539.8 g/mol
InChI Key: GAHSHAIYAQYBOY-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure

Properties

Molecular Formula

C25H16BrClN2O5

Molecular Weight

539.8 g/mol

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C25H16BrClN2O5/c1-14-3-2-4-18-19(12-21(28-24(14)18)15-5-8-17(26)9-6-15)25(31)34-13-23(30)16-7-10-20(27)22(11-16)29(32)33/h2-12H,13H2,1H3

InChI Key

GAHSHAIYAQYBOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of Substituents: The 4-chloro-3-nitrophenyl and 4-bromophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves esterification to form the carboxylate ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The halogen atoms (chlorine and bromine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the halogen atoms could yield a variety of substituted quinoline derivatives.

Scientific Research Applications

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.

    Materials Science: It can be used in the development of organic semiconductors or nonlinear optical materials.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the disease or condition being treated.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
  • 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
  • 2-(4-Bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

Uniqueness

The uniqueness of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate lies in its specific combination of substituents, which can impart distinct chemical and biological properties. For example, the presence of both chloro and nitro groups can influence its reactivity and potential interactions with biological targets.

Biological Activity

The compound 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a complex organic molecule with significant potential for biological activity. Its unique structure, incorporating a quinoline moiety along with various aromatic substituents, suggests diverse interactions with biological targets, which could lead to therapeutic applications.

  • Molecular Formula: C25H16BrClN2O5
  • Molecular Weight: 539.8 g/mol
  • IUPAC Name: 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

Biological Activity Overview

The biological activity of this compound can be attributed to its structural features, which may influence its interaction with enzymes, receptors, and cellular pathways. The presence of halogen substituents (chlorine and bromine) and a nitro group indicates potential for various pharmacological effects.

  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific kinases or enzymes involved in critical cellular processes.
  • Cell Cycle Regulation : Similar compounds have shown the ability to arrest the cell cycle, particularly in cancer cell lines.
  • Apoptosis Induction : The structural characteristics suggest it may trigger apoptosis through mitochondrial pathways.

Case Studies and Research Findings

Recent studies have explored the biological activities of structurally related compounds, providing insights into the potential effects of this compound.

Study Findings
Investigated a related quinazoline derivative that showed significant kinase inhibition and induced apoptosis in MCF-7 cells, suggesting similar potential for the target compound.
Highlighted the importance of halogen substituents in enhancing biological activity and binding affinity to target proteins.
Discussed screening results indicating that compounds with quinoline structures often display a range of biological activities, including antimicrobial and anticancer properties.

Interaction Studies

Further research is needed to elucidate the specific interactions between this compound and biological targets. Preliminary computational studies suggest it may bind effectively to active sites of various enzymes, influencing their activity.

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